3-(Piperidin-4-yl)propanenitrile hydrochloride
Overview
Description
3-(Piperidin-4-yl)propanenitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2 and a molecular weight of 174.67 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(Piperidin-4-yl)propanenitrile hydrochloride can be represented by the SMILES notation: N#CCCC1CCNCC1.Cl . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
3-(Piperidin-4-yl)propanenitrile hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Organic Chemistry
- “3-(Piperidin-4-yl)propanenitrile hydrochloride” is a chemical compound with the CAS Number: 1366180-13-3 . It is typically stored at room temperature and appears as a powder .
- Piperidines, including “3-(Piperidin-4-yl)propanenitrile hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Building Blocks in Organic Synthesis
- Piperidine derivatives, including “3-(Piperidin-4-yl)propanenitrile hydrochloride”, are important building blocks in organic synthesis . They are used in the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .
Modulators of Protein Activity
- Some piperidine derivatives are developed and applied as modulators of protein activity . These compounds, especially inhibitors, are used at high concentrations to achieve maximal effects .
Research Use
- “3-(Piperidin-4-yl)propanenitrile hydrochloride” is often used for research purposes . It’s important to note that it’s not intended for medicinal or household use .
Synthesis of Biologically Active Piperidines
Safety And Hazards
properties
IUPAC Name |
3-piperidin-4-ylpropanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQPVXRVPLFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)propanenitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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